5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid
CAS No.: 494827-95-1
Cat. No.: VC21388572
Molecular Formula: C16H12FNO5S
Molecular Weight: 349.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494827-95-1 |
|---|---|
| Molecular Formula | C16H12FNO5S |
| Molecular Weight | 349.3g/mol |
| IUPAC Name | 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H12FNO5S/c1-9-15(16(19)20)13-8-11(4-7-14(13)23-9)18-24(21,22)12-5-2-10(17)3-6-12/h2-8,18H,1H3,(H,19,20) |
| Standard InChI Key | XFSNTYITJPDVTQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |
Introduction
5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are heterocyclic aromatic compounds consisting of a benzene ring fused to a furan ring. The specific compound incorporates a 4-fluorobenzenesulfonylamino group and a methyl group attached to the benzofuran core, along with a carboxylic acid functionality. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid involves several steps, starting from readily available benzofuran precursors. A general approach might include:
-
Preparation of the Benzofuran Core: This can be achieved through methods like the Claisen rearrangement or direct cyclization reactions starting from phenolic precursors .
-
Introduction of the 2-Methyl Group: This could involve alkylation reactions or direct incorporation during the formation of the benzofuran ring.
-
Installation of the 3-Carboxylic Acid Group: This typically involves oxidation or carboxylation reactions.
-
Attachment of the 4-Fluorobenzenesulfonylamino Group: This step would involve a sulfonylation reaction using a suitable sulfonyl chloride.
Potential Applications
Benzofurans and their derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound may exhibit unique biological activities due to its structural features:
-
Pharmaceutical Applications: The presence of a sulfonylamino group could enhance interactions with biological targets, making it a candidate for drug development.
-
Organic Synthesis: As a building block, it could be used in the synthesis of more complex molecules with potential applications in materials science or as intermediates in pharmaceutical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume